Alpha-2 Adrenoceptor Selectivity Profile of 1-(2-Pyridyl)piperazine vs. Alpha-1 Adrenoceptors
1-(2-Pyridyl)piperazine demonstrates marked selectivity for alpha-2 adrenoceptors over alpha-1 adrenoceptors. The compound binds to alpha-2 adrenoceptors with a Ki of 37 nM, whereas its affinity for alpha-1 adrenoceptors is significantly lower, with Ki values reported as 2400 nM and 1995 nM in different assay conditions . This corresponds to alpha-2/alpha-1 selectivity ratios of approximately 65-fold and 5-fold, respectively, confirming its classification as a selective α2-AR antagonist .
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Alpha-2 adrenoceptor Ki = 37 nM; Alpha-1 adrenoceptor Ki = 2400 nM and 1995 nM |
| Comparator Or Baseline | Alpha-1 adrenoceptor (same compound, different target) |
| Quantified Difference | Alpha-2/Alpha-1 selectivity ratio of 65-fold and 5-fold |
| Conditions | Radioligand displacement assays using [3H]clonidine (alpha-2) and [3H]prazosin (alpha-1) in calf cerebral cortex and other membrane preparations [1] |
Why This Matters
This selectivity profile ensures that experimental outcomes in studies of α2-AR function are not confounded by off-target α1-AR activity, which is critical for applications in cardiovascular and neuropharmacology research.
- [1] Saari WS, Halczenko W, King SW, et al. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. J Med Chem. 1983;26(12):1696-1701. doi:10.1021/jm00366a008 View Source
